2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole

Chiral resolution Enantiomeric purity Stereospecific synthesis

2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole (CAS 2253619-84-8) is a chiral heterocyclic building block comprising a 1,3,4-oxadiazole core substituted at the 2-position with a methyl group and at the 5-position with an (R)-configured pyrrolidine ring. With a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g/mol, this compound serves as a stereochemically defined intermediate for medicinal chemistry programs targeting the pyrrolidine-oxadiazole pharmacophore space, which has demonstrated activity across anthelmintic, NK₁ antagonist, and FLAP inhibitor programs.

Molecular Formula C7H11N3O
Molecular Weight 153.185
CAS No. 2253619-84-8
Cat. No. B2432454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole
CAS2253619-84-8
Molecular FormulaC7H11N3O
Molecular Weight153.185
Structural Identifiers
SMILESCC1=NN=C(O1)C2CCCN2
InChIInChI=1S/C7H11N3O/c1-5-9-10-7(11-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3/t6-/m1/s1
InChIKeyBLXQYIORYQVKFE-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole (CAS 2253619-84-8): Chiral Pyrrolidine-Oxadiazole Building Block for Stereospecific Synthesis


2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole (CAS 2253619-84-8) is a chiral heterocyclic building block comprising a 1,3,4-oxadiazole core substituted at the 2-position with a methyl group and at the 5-position with an (R)-configured pyrrolidine ring [1]. With a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g/mol, this compound serves as a stereochemically defined intermediate for medicinal chemistry programs targeting the pyrrolidine-oxadiazole pharmacophore space, which has demonstrated activity across anthelmintic, NK₁ antagonist, and FLAP inhibitor programs [2][3]. The compound exists within a family of closely related analogs differentiated by stereochemistry (R vs S enantiomer, CAS 1646783-30-3; racemate, CAS 954228-45-6) and oxadiazole regiochemistry (1,3,4- vs 1,2,4-oxadiazole connectivity), making unambiguous identity verification critical for procurement decisions.

Why 2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole Cannot Be Interchanged with Its Racemate or S-Enantiomer


The pyrrolidine-oxadiazole scaffold contains a single stereogenic center at the pyrrolidine 2-position, and biological activity within this pharmacophore class is known to be stereochemistry-dependent. In the structurally related N-aryl pyrrolidinonyl oxadiazole series developed as mGluR₅ positive allosteric modulators, the (−)-enantiomer (12c) was specifically identified as the potent compound with acceptable pharmacokinetic properties, demonstrating that enantiomeric configuration directly governs both target engagement and ADMET parameters [1]. Similarly, within the broader oxadiazole-pyrrolidine anthelmintic series, SAR studies have established that substituent identity and stereochemistry on the pyrrolidine ring critically modulate potency against Haemonchus contortus larval stages (IC₅₀ range: 0.78–22.4 μM) [2]. Substituting the (R)-enantiomer (CAS 2253619-84-8) with the racemate (CAS 954228-45-6) or the (S)-enantiomer (CAS 1646783-30-3) introduces uncontrolled stereochemical variables that can alter pharmacological activity, confound SAR interpretation, and compromise reproducibility in stereospecific synthetic sequences. Furthermore, the 1,3,4-oxadiazole regioisomer is not interchangeable with the 1,2,4-oxadiazole variant (e.g., CAS 1704958-66-6), as the different nitrogen-atom connectivity fundamentally alters hydrogen-bonding geometry, metabolic stability, and target binding .

Quantitative Differentiation Evidence: 2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole vs. Comparator Compounds


Stereochemical Identity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate — Implications for Biological and Synthetic Applications

2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole (CAS 2253619-84-8) is the defined (R)-enantiomer of the pyrrolidine-oxadiazole scaffold. In the closely analogous N-aryl pyrrolidinonyl oxadiazole mGluR₅ PAM series, the (−)-enantiomer demonstrated potent activity with acceptable in vitro clearance, CYP inhibition, hERG, and PK properties, whereas the (+)-enantiomer was substantially less active, establishing that stereochemical configuration at the pyrrolidine 2-position is a critical determinant of pharmacological activity in oxadiazole-pyrrolidine chemotypes [1]. The (R)-enantiomer is structurally distinct from the (S)-enantiomer (CAS 1646783-30-3) and the racemate (CAS 954228-45-6) in its absolute configuration, which governs chiral recognition by biological targets and enzymes.

Chiral resolution Enantiomeric purity Stereospecific synthesis Medicinal chemistry

Regioisomeric Integrity: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Connectivity Determines Hydrogen-Bonding Geometry and Pharmacological Profile

2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole features the 1,3,4-oxadiazole ring connectivity (oxygen at position 1, nitrogens at positions 3 and 4), which is structurally and electronically distinct from the 1,2,4-oxadiazole regioisomer (CAS 1704958-66-6) . The 1,3,4-oxadiazole regioisomer has been specifically explored in the anthelmintic SAR study by Ruan et al., where compounds based on the 1,3,4-oxadiazole-pyrrolidine scaffold demonstrated potent activity against H. contortus larvae (IC₅₀ = 0.78–22.4 μM) with good selectivity versus mammalian cells [1]. In the hNK₁ antagonist series by Young et al., 1,3,4-oxadiazole analog 22 exhibited excellent hNK₁ binding affinity (IC₅₀ = 0.03 nM), functional activity, and good in vivo PD response with minimal P450 interactions [2].

Regioisomerism Oxadiazole connectivity Bioisosterism Medicinal chemistry

2-Methyl Substituent: Impact on Potency and Physicochemical Properties vs. Des-Methyl and Alternative 2-Substituted Analogs

The 2-methyl substituent on the 1,3,4-oxadiazole ring of the target compound is a key structural feature. In the pyrrolidine-oxadiazole anthelmintic SAR study by Ruan et al. (2020), systematic variation of substituents at the oxadiazole 2-position revealed that activity against H. contortus was sensitive to this position: compounds with varying 2-substituents exhibited IC₅₀ values ranging from 0.78 to 22.4 μM against xL3 larval stages, with the most potent compounds bearing specific aryl or heteroaryl substituents rather than methyl [1]. While the specific 2-methyl analog was not the most potent in that series, the methyl group provides a compact, metabolically stable substituent that serves as a minimal pharmacophore for target engagement or as a synthetic handle for further derivatization. By comparison, the des-methyl analog (2-(pyrrolidin-2-yl)-1,3,4-oxadiazole, no discrete CAS for single enantiomer identified) lacks this substituent entirely, altering both steric and electronic properties at the oxadiazole 2-position.

Structure-activity relationship Substituent effects Anthelmintic Lead optimization

Procurement-Relevant Quality Specifications: Enantiomeric Purity and Analytical Characterization Requirements

The (R)-enantiomer (CAS 2253619-84-8) is a single-enantiomer chiral building block, whereas the racemate (CAS 954228-45-6) is commercially available from multiple vendors with a typical purity specification of 95% (HPLC) . For the (S)-enantiomer (CAS 1646783-30-3), AKSci lists a minimum purity of 95% with pricing at $531/100 mg, $1,333/1 g, and $3,659/5 g (as of January 2026), reflecting the premium associated with single-enantiomer chiral compounds . The (R)-enantiomer is a more specialized item; users must verify that vendor certificates of analysis include chiral purity determination (e.g., chiral HPLC or SFC enantiomeric excess) in addition to chemical purity, as the presence of even small amounts of the (S)-enantiomer can confound biological results.

Quality control Enantiomeric purity Vendor qualification Analytical chemistry

Physicochemical Property Profile: Computed LogP, LogD, and PSA Differentiate the 1,3,4-Oxadiazole-Pyrrolidine Scaffold from Related Heterocyclic Building Blocks

Computed physicochemical properties for the 2-methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole scaffold (racemate) include a LogP of −0.67, LogD (pH 7.4) of −1.45, topological polar surface area (TPSA) of 50.95 Ų, and compliance with Lipinski's Rule of Five [1]. These values position the compound in a relatively polar region of chemical space compared to the 1,2,4-oxadiazole regioisomer (CAS 1704958-66-6, MW 139.16), which has a different computed property profile due to altered heteroatom arrangement. The low LogD at physiological pH suggests good aqueous solubility but may limit passive membrane permeability, which is relevant for target-based screening cascade design.

Physicochemical properties Drug-likeness LogP Polar surface area

Class-Level Biological Activity: Pyrrolidine-1,3,4-Oxadiazole Chemotype Demonstrates Low-Micromolar Anthelmintic Potency with Mammalian Cell Selectivity

The pyrrolidine-1,3,4-oxadiazole chemotype to which the target compound belongs has demonstrated validated anthelmintic activity. In the SAR study by Ruan et al. (2020), multiple compounds from this series inhibited the motility and development of H. contortus parasitic stages with IC₅₀ values ranging from 0.78 to 22.4 μM, and were found to be highly selective in a mammalian cell counter-screen [1]. While the specific 2-methyl-(R)-enantiomer was not among the individual compounds profiled in this publication, the core scaffold has proven tractable for further optimization. These compounds are being developed in response to widespread anthelmintic drug resistance affecting current therapies including benzimidazoles, imidazothiazoles, and macrocyclic lactones [1].

Anthelmintic Haemonchus contortus Selectivity Drug resistance

Recommended Application Scenarios for 2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole Based on Evidence Profile


Stereospecific Synthesis of Chiral Drug Candidates in the Pyrrolidine-Oxadiazole Pharmacophore Space

Use as a defined (R)-configured building block for the asymmetric synthesis of drug candidates targeting validated pyrrolidine-oxadiazole indications including anthelmintic (H. contortus), NK₁ receptor antagonism, and FLAP inhibition. The defined (R)-stereochemistry ensures that downstream SAR studies are not confounded by the presence of the (S)-enantiomer, which in related oxadiazole series has been shown to possess differential potency [1]. The 2-methyl substituent serves as a minimal, metabolically stable group at the oxadiazole 2-position, suitable as either a terminal pharmacophoric element or a synthetic handle for further diversification [2].

Enantiomeric Probe for Chiral Recognition Studies and Biological Target Deconvolution

Deploy as part of a matched enantiomer pair (R vs. S, CAS 2253619-84-8 vs. CAS 1646783-30-3) to investigate stereospecific target engagement in biochemical and cellular assays. Differential activity between enantiomers can provide evidence for specific, binding-site-mediated pharmacology versus non-specific effects. This approach has been successfully applied in the mGluR₅ PAM oxadiazole series, where only one enantiomer exhibited potent activity [1].

Analytical Reference Standard for Chiral Method Development and Quality Control

Employ as a reference standard for developing and validating chiral HPLC or SFC methods to resolve the (R)- and (S)-enantiomers of the 2-methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole scaffold. The availability of both enantiomers as discrete chemical entities (CAS 2253619-84-8 and CAS 1646783-30-3) enables rigorous method qualification for enantiomeric purity determination in both research and quality control settings .

Fragment-Based or Structure-Based Drug Design Starting Point for Anthelmintic Lead Optimization

Utilize as a low-molecular-weight (153.18 g/mol), fragment-like starting point for structure-based lead optimization targeting parasitic nematodes. The pyrrolidine-1,3,4-oxadiazole scaffold has demonstrated tractable SAR with potencies reaching IC₅₀ = 0.78 μM against H. contortus and selectivity over mammalian cells [2]. The compound's favorable computed physicochemical properties (LogP = −0.67, TPSA = 50.95 Ų, zero Lipinski violations) support its suitability as a fragment hit for further elaboration [3].

Quote Request

Request a Quote for 2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.